2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a tert-butylphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Acetohydrazide Moiety: The final step involves the reaction of the triazole derivative with an acetohydrazide compound, typically under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties such as conductivity or fluorescence.
Industrial Chemistry: It can be employed as an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site of an enzyme or interacting with a receptor’s ligand-binding domain.
Chemical Reactivity: The presence of the sulfanyl group and the triazole ring can facilitate various chemical reactions, such as nucleophilic attack or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific structural features, such as the ethyl group on the triazole ring and the tert-butylphenyl group
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-5-21-14(19-20-15(21)23-10-13(22)18-17)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10,17H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNYLQRZYLLEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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